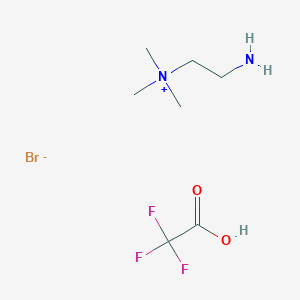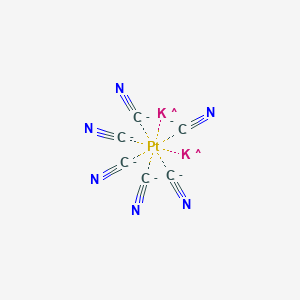
Dipotassium hexakis(cyano)platinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium hexacyanoplatinate(IV) is an inorganic compound with the chemical formula K₂[Pt(CN)₆]. It is a coordination complex consisting of a platinum(IV) ion surrounded by six cyanide ligands, forming an octahedral geometry. This compound is known for its stability and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: Potassium hexacyanoplatinate(IV) can be synthesized by reacting potassium cyanide with platinum(IV) chloride in an aqueous solution. The reaction typically proceeds as follows:
PtCl4+6KCN→K2[Pt(CN)6]+4KCl
The reaction is carried out under controlled conditions to ensure the complete formation of the hexacyanoplatinate complex.
Industrial Production Methods: In industrial settings, the production of potassium hexacyanoplatinate(IV) involves similar synthetic routes but on a larger scale. The process includes the purification of the product through crystallization and filtration to obtain high-purity potassium hexacyanoplatinate(IV).
Types of Reactions:
Oxidation and Reduction: Potassium hexacyanoplatinate(IV) can undergo redox reactions where the platinum center can be reduced or oxidized, leading to changes in its oxidation state.
Substitution Reactions: The cyanide ligands in potassium hexacyanoplatinate(IV) can be substituted by other ligands, such as halides or ammonia, under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used to oxidize the platinum center.
Reducing Agents: Sodium borohydride or hydrazine can reduce the platinum center.
Substitution Reagents: Halides (e.g., chloride, bromide) or ammonia can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state platinum complexes.
Reduction Products: Lower oxidation state platinum complexes.
Substitution Products: Complexes with different ligands replacing the cyanide groups.
科学研究应用
Potassium hexacyanoplatinate(IV) has numerous applications in scientific research and industry:
Biology: Employed in studies involving metal ion interactions with biological molecules.
Industry: Utilized in electroplating processes and the synthesis of other platinum-containing compounds.
作用机制
The functionality of potassium hexacyanoplatinate(IV) lies in its capacity to form stable complexes with metal ions. The cyanide groups of the anion bind to metal ions, allowing this complex to interact with a range of compounds like reducing or oxidizing agents, resulting in various products . This property is particularly useful in analytical chemistry and industrial applications.
相似化合物的比较
Potassium hexachloroplatinate(IV): Similar in structure but with chloride ligands instead of cyanide.
Potassium hexaiodoplatinate(IV): Contains iodide ligands instead of cyanide.
Potassium hexafluoroplatinate(IV): Contains fluoride ligands instead of cyanide.
Uniqueness: Potassium hexacyanoplatinate(IV) is unique due to its high stability and the strong binding affinity of cyanide ligands to the platinum center. This stability makes it particularly useful in applications requiring robust and reliable platinum complexes.
属性
分子式 |
C6K2N6Pt-6 |
|---|---|
分子量 |
429.39 g/mol |
InChI |
InChI=1S/6CN.2K.Pt/c6*1-2;;;/q6*-1;;; |
InChI 键 |
IMBQATNWBOPFDP-UHFFFAOYSA-N |
规范 SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K].[K].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


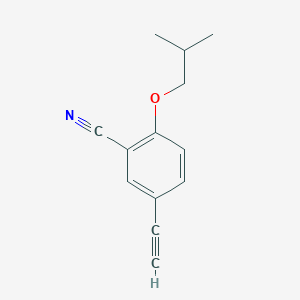
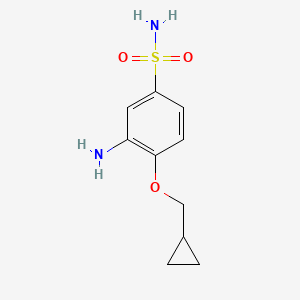
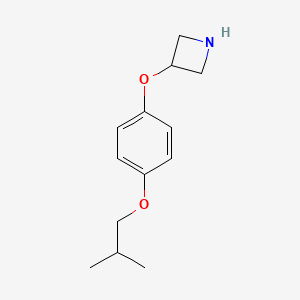



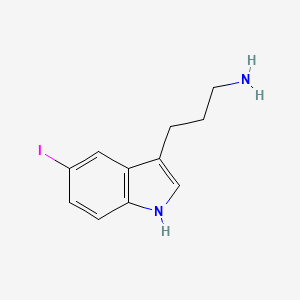


![({2-[2-(2-Aminoethoxy)-ethoxy]-ethyl}-carboxymethylamino)-acetic acid](/img/structure/B13721572.png)
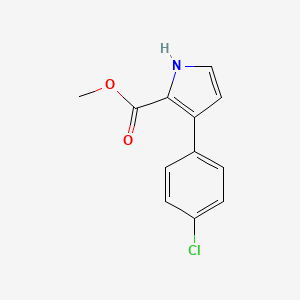

![sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuterio(113C)methyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B13721585.png)
